Methyl (2S,4S)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylate is a chemical compound with the molecular formula . It is classified as a pyrrolidine derivative and is notable for its potential applications in medicinal chemistry. The compound features a pyrrolidine ring substituted with a chloro-phenoxy group, which contributes to its biological activity.
Methyl (2S,4S)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylate falls under the category of organic compounds, specifically within the subcategories of heterocycles and carboxylate esters. Its structural characteristics allow it to be categorized as a potential pharmacophore in drug design.
The synthesis of methyl (2S,4S)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylate generally involves multi-step organic reactions. Key methods may include:
Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) are crucial for optimizing yield and purity but may vary based on laboratory practices.
The molecular structure of methyl (2S,4S)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylate can be represented using various notations:
ClC1=CC=C(O[C@@H]2CN[C@H](C(OC)=O)C2)C=C1C1S/C13H16ClNO3/c1-8-5-9(3-4-11(8)14)18-10-6-12(15-7-10)13(16)17-2/h3-5,10,12,15H,6-7H2,1-2H3/t10-,12-/m0/s1The compound exhibits chirality at two centers (indicated by the S configuration), which is important for its biological activity.
The compound has a molecular weight of approximately 273.73 g/mol and displays characteristics typical of aromatic compounds due to its phenoxy group.
Methyl (2S,4S)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylate can participate in various chemical reactions:
These reactions are significant in synthetic organic chemistry and medicinal chemistry for modifying the compound's structure to enhance biological activity or reduce toxicity.
The mechanism of action for methyl (2S,4S)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylate is not fully elucidated but may involve interactions with specific biological targets such as receptors or enzymes.
Data from preliminary studies suggest that compounds with similar structures may exhibit:
Further research is needed to clarify its exact mechanism and potential therapeutic applications.
Methyl (2S,4S)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylate is characterized by:
The chemical properties include:
Methyl (2S,4S)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylate has potential applications in:
Research into this compound continues to explore its full range of applications and efficacy in various scientific fields.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2